molecular formula C19H36O2 B063890 (E)-nonadec-7-enoic acid CAS No. 191544-99-7

(E)-nonadec-7-enoic acid

Cat. No.: B063890
CAS No.: 191544-99-7
M. Wt: 296.5 g/mol
InChI Key: MBSJMRUSWQBXNI-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7E-nonadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by the presence of a double bond at the 7th carbon position in the E-configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .

Scientific Research Applications

7E-nonadecenoic acid has diverse applications in scientific research:

Safety and Hazards

7E-nonadecenoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7E-nonadecenoic acid typically involves the selective hydrogenation of polyunsaturated fatty acids or the elongation of shorter-chain fatty acids. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of 7E-nonadecenoic acid may involve the extraction and purification from natural sources such as plant oils or microbial fermentation. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .

Chemical Reactions Analysis

Types of Reactions

7E-nonadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Br2, Cl2

Major Products Formed

Mechanism of Action

The mechanism of action of 7E-nonadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved may include lipid signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7E-nonadecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its E-configuration at the 7th carbon position differentiates it from other nonadecenoic acids, affecting its reactivity and interaction with biological systems .

Properties

IUPAC Name

(E)-nonadec-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSJMRUSWQBXNI-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313008
Record name (7E)-7-Nonadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191544-99-7
Record name (7E)-7-Nonadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191544-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7E)-7-Nonadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.